molecular formula C12H12N2OS B1202879 2-Phenylamino-4-Methyl-5-Acetyl Thiazole CAS No. 31609-42-4

2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Cat. No.: B1202879
CAS No.: 31609-42-4
M. Wt: 232.30 g/mol
InChI Key: UIIUOFPGDKBCEZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylamino-4-methyl-5-acetyl thiazole typically involves the reaction between 2-aminothiazole derivatives and acetylating agents under controlled conditions. One common method includes the condensation of 2-aminothiazole with acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and acetylation. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylamino-4-methyl-5-acetyl thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Phenylamino-4-methyl-5-acetyl thiazole has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2-Phenylamino-4-methyl-5-acetyl thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Biological Activity

2-Phenylamino-4-Methyl-5-Acetyl Thiazole (PMAT) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various biomedical applications, particularly in antimicrobial, anti-inflammatory, and anticancer domains. This article provides a comprehensive overview of the biological activity of PMAT, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of PMAT features a thiazole ring substituted with a phenylamino group and an acetyl moiety. This unique configuration contributes to its biological properties.

Chemical Feature Description
Thiazole Ring A five-membered ring containing sulfur and nitrogen
Phenylamino Group Enhances interaction with biological targets
Acetyl Moiety Contributes to reactivity and biological activity

PMAT's biological activity is primarily attributed to its ability to interact with specific enzymes and cellular pathways:

  • Inhibition of Enzymes : PMAT has been shown to inhibit 3-oxoacyl-[acyl-carrier-protein] synthase I in Escherichia coli, which is crucial for bacterial fatty acid synthesis. This inhibition disrupts bacterial growth, indicating its potential as an antimicrobial agent.
  • Cell Signaling Modulation : The compound influences various cell signaling pathways, impacting gene expression and cellular metabolism. It regulates processes such as cell growth, differentiation, and apoptosis.
  • Interaction with Cytochrome P450 Enzymes : PMAT exhibits inhibitory activity against CYP450 1A2 and CYP450 2C19 enzymes, which are important for drug metabolism. This interaction could affect the pharmacokinetics of co-administered drugs.

Antimicrobial Activity

PMAT has been evaluated for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies demonstrate promising results in inhibiting bacterial growth, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Properties

Research indicates that PMAT may possess anti-inflammatory effects, making it a candidate for therapeutic applications in managing inflammatory conditions.

Anticancer Potential

The compound's derivatives have shown cytotoxicity against several cancer cell lines. For instance, certain thiazole derivatives exhibit significant activity against human glioblastoma and melanoma cells . The structure-activity relationship analysis suggests that modifications to the thiazole ring can enhance anticancer efficacy .

Case Studies

  • Antimicrobial Efficacy Against MRSA : In a study evaluating PMAT's antimicrobial properties, it was found to inhibit MRSA growth effectively. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting a strong potential for therapeutic use against resistant strains.
  • Cytotoxicity in Cancer Cell Lines : In vitro studies demonstrated that PMAT derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents. The presence of specific substituents on the thiazole ring was correlated with enhanced cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR analysis of PMAT highlights the importance of specific substitutions on the thiazole ring:

Substituent Effect on Activity
Phenyl Group Enhances binding affinity to target enzymes
Acetyl Group Increases reactivity and biological activity
Electron-Withdrawing Groups Improve antimicrobial potency

Modifications to these substituents can lead to variations in biological activity, emphasizing the need for further research into optimizing these compounds for specific therapeutic applications.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Phenylamino-4-Methyl-5-Acetyl Thiazole, and what experimental conditions optimize yield and purity?

  • Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization or condensation reactions. For this compound, a plausible route includes:

Condensation : Reacting 4-methyl-5-acetylthiazole with phenyl isocyanate or phenylamine in ethanol under reflux, using glacial acetic acid as a catalyst (similar to methods for triazole-thiazole hybrids ).

Purification : Post-reaction, the product is isolated via reduced-pressure solvent evaporation, followed by recrystallization using water-ethanol (1:3 ratio) to enhance purity.

  • Optimization : Yield (e.g., 65–85% in analogous syntheses ) can be improved by extending reaction time (18–24 hours), controlling solvent polarity (DMSO or ethanol), and maintaining stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • IR Spectroscopy : Identifies acetyl (C=O stretch at ~1680–1720 cm⁻¹) and phenylamino (N-H stretch at ~3300 cm⁻¹) groups .
  • NMR :
  • ¹H-NMR : Thiazole protons resonate at δ 7.2–8.1 ppm, while the acetyl methyl group appears as a singlet at δ 2.1–2.5 ppm. Phenyl protons show aromatic signals at δ 6.8–7.5 ppm .
  • ¹³C-NMR : Thiazole carbons appear at 120–160 ppm, with the acetyl carbonyl at ~190–210 ppm .
  • Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N, S percentages (e.g., ±0.3% deviation ).

Q. What are the common biological targets and mechanisms of action for thiazole derivatives like this compound?

  • Methodological Answer : Thiazoles exhibit activity via:

  • Enzyme Inhibition : Targeting microbial enzymes (e.g., dihydrofolate reductase) or cancer-related kinases .
  • Receptor Binding : Modulating adenosine receptors or GABAergic pathways due to structural mimicry of purine bases .
  • Antimicrobial Action : Disrupting bacterial cell membranes via lipophilic side chains (e.g., phenyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) when synthesizing novel thiazole derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with published data for analogous compounds (e.g., pyrazoline-thiazole hybrids ).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HMBC can confirm connectivity between the acetyl group and thiazole ring .
  • Computational Validation : Compare experimental ¹³C-NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What strategies are employed to enhance the biological activity of thiazole derivatives through structural modifications?

  • Methodological Answer :

  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring to improve binding affinity to hydrophobic enzyme pockets .
  • Hybridization : Combine thiazole with pyrazoline or triazole moieties to exploit synergistic effects (e.g., enhanced antifungal activity in pyrazoline-thiazole hybrids ).
  • SAR Studies : Systematically vary substituents and correlate with activity (e.g., IC₅₀ values against cancer cell lines) .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Predict binding modes to targets (e.g., PARP-1 or EGFR) using AutoDock Vina. For example, phenylamino groups may form π-π interactions with tyrosine residues .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess stability (e.g., HOMO-LUMO gaps <4 eV indicate reactivity ).
  • MD Simulations : Evaluate solvation effects and conformational flexibility in aqueous vs. lipid bilayer environments .

Properties

IUPAC Name

1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-11(9(2)15)16-12(13-8)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIUOFPGDKBCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352855
Record name 1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31609-42-4
Record name 1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31609-42-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Phenylamino-4-Methyl-5-Acetyl Thiazole
2-Phenylamino-4-Methyl-5-Acetyl Thiazole
2-Phenylamino-4-Methyl-5-Acetyl Thiazole
2-Phenylamino-4-Methyl-5-Acetyl Thiazole
2-Phenylamino-4-Methyl-5-Acetyl Thiazole
2-Phenylamino-4-Methyl-5-Acetyl Thiazole

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